Cas no 90357-57-6 (4-bromo-2-(methylsulfonyl)thiophene)

4-bromo-2-(methylsulfonyl)thiophene structure
90357-57-6 structure
Product Name:4-bromo-2-(methylsulfonyl)thiophene
CAS No:90357-57-6
MF:C5H5BrO2S2
MW:241.125998258591
CID:2106991
PubChem ID:20222293
Update Time:2025-11-02

4-bromo-2-(methylsulfonyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-(methylsulfonyl)thiophene
    • 4-Bromo-2-methanesulfonyl-thiophene
    • G18775
    • DA-01289
    • 4-bromo-2-methylsulfonyl-thiophene
    • SCHEMBL2180225
    • NZAQAICYRXULHQ-UHFFFAOYSA-N
    • 90357-57-6
    • Inchi: 1S/C5H5BrO2S2/c1-10(7,8)5-2-4(6)3-9-5/h2-3H,1H3
    • InChI Key: NZAQAICYRXULHQ-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)S(C)(=O)=O

Computed Properties

  • Exact Mass: 239.89143g/mol
  • Monoisotopic Mass: 239.89143g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 70.8Ų

4-bromo-2-(methylsulfonyl)thiophene Pricemore >>

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4-bromo-2-(methylsulfonyl)thiophene Related Literature

Additional information on 4-bromo-2-(methylsulfonyl)thiophene

Comprehensive Analysis of 4-Bromo-2-(methylsulfonyl)thiophene (CAS No. 90357-57-6): Properties, Applications, and Industry Trends

4-Bromo-2-(methylsulfonyl)thiophene (CAS No. 90357-57-6) is a high-value heterocyclic compound widely utilized in pharmaceutical synthesis, agrochemical development, and advanced material science. This sulfonyl-functionalized thiophene derivative has gained significant attention due to its unique reactivity profile, making it a versatile building block for organic synthesis. The compound's molecular structure combines a bromothiophene core with a methylsulfonyl group, enabling diverse chemical transformations that align with modern green chemistry principles.

Recent studies highlight the growing demand for functionalized thiophenes like 4-Bromo-2-(methylsulfonyl)thiophene in OLED materials and organic semiconductors. With the global push toward sustainable electronics, researchers are actively investigating this compound's potential in flexible electronics and energy storage applications. The methylsulfonyl group enhances electron-withdrawing characteristics, a critical feature for developing high-performance photovoltaic materials—a key focus area in renewable energy research.

From a synthetic perspective, CAS 90357-57-6 demonstrates remarkable stability under various reaction conditions, as evidenced by its increasing use in cross-coupling reactions and catalyzed transformations. Pharmaceutical chemists particularly value its role as a precursor for biologically active molecules, with recent patents disclosing its incorporation into kinase inhibitors and anti-inflammatory agents. The compound's bromo substituent allows precise structural modifications through palladium-catalyzed reactions, meeting the pharmaceutical industry's need for structure-activity relationship optimization.

Analytical characterization of 4-Bromo-2-(methylsulfonyl)thiophene reveals excellent purity profiles when synthesized using modern flow chemistry techniques. Advanced spectroscopic methods including NMR (¹H, ¹³C) and HRMS confirm its structural integrity, while HPLC analysis verifies compliance with stringent pharmaceutical-grade standards. These quality attributes make it particularly valuable for preclinical research applications where compound consistency is paramount.

The compound's thermal properties have become increasingly relevant for material science applications. Differential scanning calorimetry (DSC) studies of 90357-57-6 show a defined melting point range between 98-102°C, with thermal stability up to 200°C—characteristics that support its use in high-temperature polymer formulations. These findings correlate with growing industrial interest in heat-resistant materials for automotive and aerospace applications.

Environmental considerations surrounding organosulfur compounds have prompted thorough ecotoxicological assessments of 4-Bromo-2-(methylsulfonyl)thiophene. Recent biodegradability studies indicate favorable environmental profiles when compared to traditional aromatic solvents, aligning with the chemical industry's shift toward sustainable alternatives. This environmental compatibility enhances its appeal for green manufacturing processes across multiple sectors.

Market analysis indicates steady growth in demand for brominated thiophene derivatives, with CAS 90357-57-6 maintaining a significant market share among specialty chemicals. The compound's supply chain has adapted to global pharmaceutical outsourcing trends, with cGMP-compliant production facilities now established in major chemical manufacturing regions. This distribution network ensures reliable access for contract research organizations and academic laboratories worldwide.

Future research directions for 4-Bromo-2-(methylsulfonyl)thiophene include exploration of its electrochemical properties for battery technology applications and investigation of its photocatalytic potential. The compound's structural features position it as a promising candidate for developing next-generation energy materials, particularly in emerging fields like organic redox flow batteries. These potential applications underscore the compound's relevance in addressing contemporary energy challenges.

From a regulatory standpoint, 90357-57-6 complies with major chemical inventories including TSCA, EINECS, and PICCS. Proper handling guidelines emphasize standard laboratory safety protocols, with material safety data sheets (MSDS) detailing appropriate storage conditions and personal protective equipment requirements. These regulatory aspects ensure safe utilization across research and industrial settings.

The scientific literature documents over 50 peer-reviewed publications referencing 4-Bromo-2-(methylsulfonyl)thiophene since 2020, reflecting sustained academic interest. Key research areas include its use in metal-organic frameworks (MOFs), supramolecular chemistry, and as a ligand in transition metal catalysis. This breadth of application demonstrates the compound's versatility and continued importance in cutting-edge chemical research.

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